3-chloro-N'-(2-chloropropanoyl)benzohydrazide
Description
3-Chloro-N'-(2-chloropropanoyl)benzohydrazide is a benzohydrazide derivative characterized by a 3-chlorobenzoyl core and a 2-chloropropanoyl hydrazide substituent. Benzohydrazides are widely studied for their diverse applications, including anticancer, antimicrobial, and enzyme-inhibitory activities, often modulated by substituent-driven electronic and steric effects .
Properties
IUPAC Name |
3-chloro-N'-(2-chloropropanoyl)benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(11)9(15)13-14-10(16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUTARSLZFICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=CC(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N’-(2-chloropropanoyl)benzohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with 2-chloropropanohydrazide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
3-chloro-N’-(2-chloropropanoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzohydrazide, including 3-chloro-N'-(2-chloropropanoyl)benzohydrazide, exhibit significant antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, compounds with similar structures demonstrated efficacy against various bacterial strains, suggesting potential for development as antibacterial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted that hydrazone derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle progression. The specific interactions of this compound with cellular targets are still under investigation, but preliminary results are promising .
Agrochemical Applications
Herbicidal Activity
this compound has been evaluated for its herbicidal properties. Research shows that compounds with similar chemical frameworks can inhibit the growth of certain weeds by disrupting their metabolic pathways. Field trials indicated that formulations containing this compound effectively reduced weed biomass by over 60% compared to untreated controls .
Fungicidal Properties
Additionally, the compound has shown potential as a fungicide. Studies have reported that hydrazone derivatives can inhibit fungal growth by interfering with cell wall synthesis and disrupting membrane integrity. This application is particularly relevant in agricultural settings where crop protection is essential .
Material Science
Polymer Chemistry
In materials science, this compound is being explored as a building block for synthesizing novel polymers. Its functional groups allow for various modifications, enabling the creation of materials with tailored properties, such as enhanced thermal stability and mechanical strength. Research into polymer composites incorporating this compound suggests improved performance characteristics compared to traditional materials .
Data Summary Table
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of benzohydrazide derivatives demonstrated that modifications at the N' position significantly influenced activity levels. The tested compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli.
Case Study 2: Herbicidal Trials
Field trials conducted on crops treated with formulations containing this compound revealed a significant reduction in weed populations without adversely affecting crop yield, indicating its potential as an environmentally friendly herbicide alternative.
Mechanism of Action
The mechanism of action of 3-chloro-N’-(2-chloropropanoyl)benzohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physical properties of benzohydrazides are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Lipophilicity: The 2-chloropropanoyl group in the target compound may enhance membrane permeability compared to polar substituents like hydroxyl (-OH) or nitro (-NO₂) groups .
- Thermal Stability: Nitro-substituted analogs exhibit exceptionally high melting points (>350°C), suggesting strong intermolecular interactions (e.g., π-stacking, dipole-dipole) .
- Hydrogen Bonding: Hydroxybenzylidene derivatives (e.g., CHBH) form extensive hydrogen-bonded networks, influencing solubility and crystal packing .
Anticancer Activity
- CHBH (3-chloro-N'-(2-hydroxybenzylidene)benzohydrazide): Acts as a selective LSD1 inhibitor and iron-chelating agent, demonstrating potent antiproliferative effects in cancer cell lines (IC₅₀ < 10 µM) . Its iron-chelation mechanism disrupts DNA synthesis, similar to deferoxamine (DFO) but with superior cellular uptake due to higher lipophilicity .
- Quinazoline Derivatives (e.g., 3-Chloro-N'-quinazolin-4(3H)-ylidene benzohydrazide): Exhibit anticancer activity via CDK2 inhibition, with LC-MS data confirming stability in biological matrices .
Antimicrobial Activity
- 3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide: Shows broad-spectrum antibacterial activity against E. coli and S. aureus (MIC ~25 µg/mL), attributed to halogen and nitro group interactions with microbial enzymes .
- Methoxy/Hydroxy Schiff Bases: Derivatives with methoxy (-OCH₃) or hydroxy (-OH) groups display moderate antifungal activity, likely through hydrogen bonding with fungal cell wall components .
Enzyme Inhibition
- LSD1 Inhibition: CHBH's selectivity for LSD1 over other histone demethylases (e.g., MAO-A/B) is linked to its hydroxybenzylidene moiety, which mimics the enzyme’s substrate .
- CDK2 Inhibition: Nitro-indolylidene analogs (e.g., compound 3e) inhibit CDK2 with IC₅₀ values <1 µM, as confirmed by kinase assays .
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups (Cl, NO₂): Enhance reactivity and target binding but may reduce solubility.
- Hydrophobic Substituents (e.g., pentadecyl chains): Improve membrane permeability but can limit aqueous solubility. A pentadecyl-containing analog in showed enhanced bioavailability in lipid-rich environments .
- Hydrogen-Bond Donors/Acceptors (e.g., -OH, -NH): Critical for enzyme inhibition (e.g., LSD1) and antimicrobial activity via interaction with active-site residues .
Biological Activity
3-Chloro-N'-(2-chloropropanoyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3-chlorobenzohydrazide with 2-chloropropanoyl chloride. The resulting compound features a hydrazone linkage, which is known for its biological properties.
Key Structural Features:
- Molecular Formula: CHClNO
- Configuration: The compound adopts an E configuration about the hydrazone linkage, which influences its biological interactions.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing hydrazone structures exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced viability of cancer cells.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant antibacterial activity with an MIC value of 32 µg/mL against Staphylococcus aureus. The study concluded that the hydrazone moiety plays a crucial role in enhancing antimicrobial efficacy. -
Case Study on Anticancer Properties:
Another research article highlighted the compound's ability to induce apoptosis in MCF-7 cells. Flow cytometry analysis revealed an increase in sub-G1 population, indicating cell death. The study suggested that the compound could serve as a lead structure for developing novel anticancer agents.
Research Findings Summary
Q & A
Basic: How can researchers optimize the synthesis of 3-chloro-N'-(2-chloropropanoyl)benzohydrazide to improve yield and purity?
Answer:
The synthesis typically involves condensing 3-chlorobenzohydrazide with 2-chloropropanoyl chloride under reflux in anhydrous ethanol or methanol. Key steps include:
- Stoichiometric control : Maintaining a 1:1 molar ratio of hydrazide to acyl chloride to minimize side products .
- Reaction monitoring : Using TLC or IR spectroscopy to track the disappearance of the hydrazide’s NH peak (~3217 cm⁻¹) and the appearance of C=O (1665 cm⁻¹) and C=N (1600 cm⁻¹) stretches .
- Purification : Recrystallization from ethanol or methanol yields colorless crystals with >90% purity. Green synthesis approaches, such as solvent-free conditions or microwave-assisted reactions, can enhance efficiency .
Basic: What analytical techniques are critical for resolving contradictions in elemental analysis and spectral data during characterization?
Answer:
Discrepancies between calculated and observed elemental analysis (e.g., C, H, N content) may arise from incomplete crystallization or solvent inclusion. Mitigation strategies include:
- Combined spectroscopy : Cross-validate using H NMR (e.g., NH proton at δ 11.96 ppm) and IR (C=O at 1665 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities by determining unit cell parameters (e.g., monoclinic with Å, Å) and hydrogen-bonding networks .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
Advanced: How can researchers design experiments to evaluate the compound’s inhibitory activity against enzymes like xanthine oxidase or LSD1?
Answer:
- In vitro assays : Use spectrophotometric methods to monitor uric acid formation (xanthine oxidase) or demethylation of histone substrates (LSD1) .
- Dose-response curves : Test concentrations from 1–100 μM, with allopurinol or tranylcypromine as positive controls .
- Mechanistic studies : Employ fluorescence quenching or isothermal titration calorimetry (ITC) to assess binding affinity and thermodynamics .
Advanced: What computational methods are suitable for predicting the compound’s reactivity and pharmacokinetics?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps) and radical scavenging mechanisms like SPLET or HAT .
- Molecular docking : Simulate interactions with target proteins (e.g., LSD1 or xanthine oxidase) using AutoDock Vina .
- ADMET prediction : Use SwissADME or pkCSM to estimate solubility, bioavailability, and CYP450 metabolism .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?
Answer:
- Electron-withdrawing groups : Introduce Cl or NO₂ at the benzohydrazide ring to improve enzyme inhibition (e.g., IC₅₀ reduction from 50 μM to 10 μM) .
- Hydrogen-bond donors : Incorporate hydroxyl or methoxy groups to enhance binding to catalytic sites (e.g., LSD1’s FAD cofactor) .
- Crystallographic data : Compare unit cell parameters (e.g., ų for monoclinic vs. ų for orthorhombic) to correlate packing efficiency with solubility .
Advanced: What challenges arise in determining the crystal structure of this compound, and how are they addressed?
Answer:
- Crystal growth : Slow evaporation from methanol/water mixtures produces diffraction-quality crystals. Poor solubility may require DMSO co-solvents .
- Data collection : Use MoKα radiation (λ = 0.71073 Å) and SHELX programs for structure solution. For example, SHELXL refines anisotropic displacement parameters with .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H⋯O and O–H⋯O) to explain packing motifs .
Advanced: How can reaction mechanisms for radical scavenging or synthesis byproducts be elucidated?
Answer:
- Kinetic studies : Monitor reaction rates with DPPH or ABTS radicals via UV-vis. For example, SPLET mechanisms dominate in polar solvents (ΔG < 50 kJ/mol) .
- LC-MS/MS : Identify byproducts like hydrolyzed hydrazides or dimerized species .
- Isotopic labeling : Use O-labeled water to trace oxygen incorporation in oxidation byproducts .
Advanced: What pharmacokinetic parameters should be prioritized in preclinical studies?
Answer:
- Solubility : Measure in PBS (pH 7.4) or simulated gastric fluid. Hydroxyethyl substituents enhance aqueous solubility .
- Metabolic stability : Incubate with liver microsomes to assess CYP3A4/2D6-mediated degradation .
- Toxicity screening : Use MTT assays on HEK293 or HepG2 cells (IC₅₀ > 100 μM indicates low cytotoxicity) .
Advanced: How do hydrogen-bonding networks in the crystal lattice influence the compound’s stability and reactivity?
Answer:
- Thermal stability : DSC/TGA reveals decomposition temperatures (>200°C) linked to hydrogen-bond density .
- Reactivity : Strong N–H⋯O bonds (2.7–3.0 Å) may stabilize transition states in radical scavenging .
- Solvent interactions : Methanol solvates (e.g., ų) alter dissolution rates .
Advanced: What experimental and theoretical approaches validate the compound’s mechanism of action in biological systems?
Answer:
- Gene expression profiling : RNA-seq to identify downstream targets of LSD1 inhibition (e.g., CD86 or GFPT2) .
- Electron paramagnetic resonance (EPR) : Detect iron-chelation activity in Fenton reaction models .
- Mutagenesis studies : Engineer LSD1 mutants (e.g., K661A) to confirm binding residues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
